Lamotrigine Isethionate

Vue d'ensemble

Description

- Il bloque sélectivement les canaux sodiques (Na+) dépendants du voltage, stabilisant les membranes neuronales présynaptiques et inhibant la libération de glutamate.

- Les chercheurs utilisent la this compound dans des études relatives à l'épilepsie et aux crises focales .

Lamotrigine isethionate:

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles de la lamotrigine isethionate ne sont pas facilement disponibles dans les sources auxquelles j'ai accès.

- il s'agit d'un sel hydrosoluble de la lamotrigine, qui elle-même peut être synthétisée par des méthodes établies.

Analyse Des Réactions Chimiques

- La lamotrigine isethionate subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions communs utilisés dans ces réactions restent non spécifiés.

- Les principaux produits formés à partir de ces réactions ne sont pas explicitement documentés.

Applications de la recherche scientifique

- La this compound trouve des applications dans :

Recherche sur l'épilepsie: Investigation de ses propriétés anticonvulsivantes.

Études sur les crises focales: Comprendre ses effets sur l'excitabilité neuronale.

Autres contextes scientifiques: Son utilisation peut aller au-delà de la recherche sur l'épilepsie, mais plus de détails sont rares.

Mécanisme d'action

- Le mécanisme de la this compound implique le blocage des canaux Na+, ce qui affecte l'excitabilité neuronale.

- En stabilisant les membranes présynaptiques, il module la libération de neurotransmetteurs, en inhibant en particulier la libération de glutamate.

Applications De Recherche Scientifique

- Lamotrigine isethionate finds applications in:

Epilepsy research: Investigating its anticonvulsant properties.

Focal seizure studies: Understanding its effects on neuronal excitability.

Other scientific contexts: Its use may extend beyond epilepsy research, but further details are scarce.

Mécanisme D'action

- Lamotrigine isethionate’s mechanism involves blocking Na+ channels, which affects neuronal excitability.

- By stabilizing presynaptic membranes, it modulates neurotransmitter release, particularly inhibiting glutamate release.

Comparaison Avec Des Composés Similaires

- Malheureusement, je n'ai pas d'informations sur des composés similaires ou une comparaison directe avec la lamotrigine isethionate.

Activité Biologique

Lamotrigine is primarily known as an anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy and bipolar disorder. Its isethionate salt form, Lamotrigine Isethionate, is utilized to enhance its solubility and bioavailability. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and neuroprotective properties, supported by relevant research findings and case studies.

Lamotrigine exerts its therapeutic effects primarily through the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate. This mechanism is crucial in preventing seizures and may also contribute to its mood-stabilizing effects in bipolar disorder .

Key Points:

- Sodium Channel Blockade : Inhibits high-frequency firing of neurons.

- Neurotransmitter Release : Reduces glutamate release, preventing excitotoxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant variability among individuals. The drug is absorbed well orally, with peak plasma concentrations typically reached within 1.5 to 6 hours post-administration, depending on the formulation (immediate-release vs. extended-release) .

Table 1: Pharmacokinetic Parameters of Lamotrigine

| Parameter | Immediate Release (IR) | Extended Release (XR) |

|---|---|---|

| Cmax (μg/mL) | 9.4 | 7.9 |

| Tmax (hours) | 1.3 | 3 |

| AUC0-24 (μg·h/mL) | Similar | Similar |

| Fluctuation Index | 73% | 49% |

Case Study: Interaction with Estradiol

A notable case involved a menopausal woman with recurrent depression who was stabilized on Lamotrigine. Upon starting hormone replacement therapy with estradiol/dydrogesterone, her Lamotrigine levels decreased significantly (by approximately 25-30%), leading to increased depressive symptoms. This highlights the importance of monitoring drug levels when introducing new medications that may interact with Lamotrigine .

Neuroprotective Effects

Recent studies have demonstrated that Lamotrigine provides neuroprotection in various models of brain injury. For instance, in a neonatal rat model of hypoxic-ischemic injury, administration of Lamotrigine resulted in a significant reduction in neuronal damage and decreased levels of excitatory amino acids in the hippocampus .

Table 2: Neuroprotective Effects Observed

| Study Type | Outcome |

|---|---|

| Neonatal Hypoxia Model | Reduced neuronal damage |

| Glutamate Levels | Decreased following treatment |

Safety Profile and Considerations

While Lamotrigine is generally well-tolerated, it can cause side effects such as skin rashes and potential interactions with other medications that may alter its metabolism. It is crucial for clinicians to consider these factors when prescribing this medication, especially in patients receiving concurrent therapies .

Propriétés

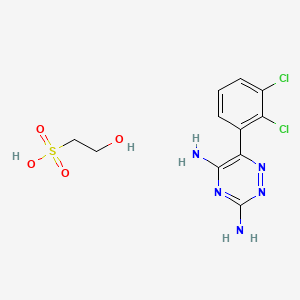

IUPAC Name |

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIDZLNMKONKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662051 | |

| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113170-86-8 | |

| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.